molecular formula C17H20N2O3S B14675395 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid CAS No. 39964-46-0

2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid

Cat. No.: B14675395
CAS No.: 39964-46-0
M. Wt: 332.4 g/mol
InChI Key: LDUWRKVIBDWOEW-UHFFFAOYSA-N
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Description

2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a cyclopentyl group, and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid typically involves the formation of the thiazolidine ring through a cyclization reaction. One common method involves the reaction of a cyclopentanone derivative with an appropriate amine and a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition at the active site or allosteric modulation. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid
  • 2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid
  • 2-(Cyclohexylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid

Uniqueness

2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid is unique due to its specific substitution pattern on the thiazolidine ring and the presence of the m-tolyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopentyl group also contributes to its unique steric and electronic properties, which can influence its interactions with molecular targets .

Properties

CAS No.

39964-46-0

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-cyclopentylimino-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O3S/c1-11-5-4-8-13(9-11)19-16(22)14(10-15(20)21)23-17(19)18-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,20,21)

InChI Key

LDUWRKVIBDWOEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=NC3CCCC3)CC(=O)O

Origin of Product

United States

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